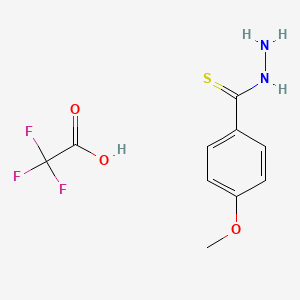

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate

Description

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate is a specialized organic compound featuring a trifluoroacetate group coupled with a methoxy-substituted benzothiohydrazide moiety. The trifluoroacetyl group is known for its electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions or protecting-group chemistry, while the methoxybenzothiohydrazide component may contribute to chelation or stability in synthetic pathways .

Properties

IUPAC Name |

4-methoxybenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS.C2HF3O2/c1-11-7-4-2-6(3-5-7)8(12)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,12);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDGQEHCOSJZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 4-methoxybenzothiohydrazide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Scientific Research Applications

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate with analogous compounds based on functional groups, reactivity, and applications inferred from the evidence:

Key Observations:

Trifluoroacetate Derivatives :

- Compounds like 2,5-Dioxopyrrolidin-1-yl 2,2,2-trifluoroacetate and Lithium Trifluoroacetate highlight the versatility of the trifluoroacetyl group. The former acts as a leaving group in peptide synthesis due to its stability under acidic conditions, while the latter’s ionic nature facilitates solubility in polar solvents .

- In contrast, This compound likely combines nucleophilic thiohydrazide reactivity with the trifluoroacetate’s electron-deficient character, enabling unique coupling or protection mechanisms.

Methoxy-Substituted Analogues :

- 4-Methoxybenzyl 2,2,2-trichloroacetimidate demonstrates that methoxy groups enhance steric and electronic effects in protecting-group chemistry. The trichloroacetimidate group is more hydrolytically stable than trifluoroacetate but less reactive in deprotection .

Agrochemical Relevance: Triflusulfuron Methyl Ester (a sulfonylurea herbicide) shares a trifluoroethoxy group, underscoring the role of fluorine in enhancing pesticidal activity and metabolic stability.

Research Findings and Limitations

- Synthetic Utility : Trifluoroacetate derivatives are pivotal in peptide synthesis, where their stability under acidic conditions allows selective deprotection . The methoxybenzothiohydrazide group may offer redox-active or metal-chelating properties, though direct evidence is lacking.

- Safety Considerations : Lithium Trifluoroacetate’s SDS indicates hazards such as skin irritation and respiratory sensitivity, suggesting similar precautions for handling trifluoroacetate salts .

- Data Gaps : The absence of explicit data on This compound limits mechanistic insights. Further studies on its stability, solubility, and reaction pathways are needed.

Biological Activity

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate (CAS No. 1956364-99-0) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and antiproliferative effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The trifluoroacetate moiety enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, research indicates that derivatives of benzothiohydrazide exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Antiproliferative Effects

The antiproliferative activity of 4-Methoxybenzothiohydrazide has also been investigated using various cancer cell lines. In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer types.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 50 |

| A549 (Lung Cancer) | 45 |

| MCF-7 (Breast Cancer) | 60 |

These results indicate a promising potential for this compound in cancer therapeutics, warranting further exploration into its mechanism of action and efficacy.

The proposed mechanism through which 4-Methoxybenzothiohydrazide exerts its biological effects involves the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Studies suggest that it may interact with specific protein targets within these cells, leading to apoptosis or cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several hydrazone derivatives, including those related to benzothiohydrazides. The results demonstrated significant inhibition of bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cancer Cell Line Evaluation : Another study focused on the antiproliferative effects of hydrazide derivatives on human cancer cell lines. The findings revealed that certain modifications to the hydrazide structure enhanced cytotoxicity against HeLa and A549 cells, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methoxybenzothiohydrazide 2,2,2-trifluoroacetate with high purity?

Methodological Answer: The synthesis typically involves two stages:

Formation of 4-methoxybenzothiohydrazide : React 4-methoxyphenylhydrazine hydrochloride (CAS 13404-15-6) with thiophosgene or a thioacyl chloride derivative in anhydrous dichloromethane under nitrogen .

Salt formation : Treat the free base with trifluoroacetic acid (TFA) in a polar aprotic solvent (e.g., acetonitrile) at 0–5°C to precipitate the trifluoroacetate salt .

Q. Key Considerations :

Q. Table 1: Example Reaction Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Thiophosgene | DCM | 0°C → RT | 65–75% |

| 2 | TFA | MeCN | 0–5°C | 85–90% |

Q. How can researchers characterize the structural and purity properties of this compound?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer :

- Solubility :

- Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in MeOH or EtOH. Insoluble in hexane or ether .

- Stability :

Q. What is the role of the trifluoroacetate counterion in this compound’s reactivity?

Methodological Answer :

- The trifluoroacetate group enhances solubility in organic solvents and stabilizes the hydrazide via hydrogen bonding .

- In nucleophilic reactions, it acts as a leaving group, facilitating substitution at the hydrazide nitrogen .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s reactivity in cross-coupling reactions?

Methodological Answer :

Q. Table 2: Conflicting Reactivity Observations

| Condition | Observation | Proposed Mechanism |

|---|---|---|

| K₂CO₃/THF | No coupling | Trifluoroacetate inhibits Pd catalyst |

| Cs₂CO₃/DMF | High yield | Base promotes counterion dissociation |

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer :

Q. How can researchers address discrepancies in reported crystallographic data?

Methodological Answer :

Q. What strategies optimize this compound’s stability in aqueous buffers for biological assays?

Methodological Answer :

Q. How does the methoxy group influence electronic properties in catalytic cycles?

Methodological Answer :

Q. What analytical techniques quantify trace impurities (e.g., hydrazine residues)?

Methodological Answer :

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) with MRM detection (LOD: 0.1 ppm) .

- Colorimetric assays : React with p-dimethylaminobenzaldehyde to detect hydrazine at λ = 458 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.